GSK329 - 1268490-12-5

GSK329

Catalog Number: EVT-270055
CAS Number: 1268490-12-5
Molecular Formula: C19H14Cl2F3N5O2
Molecular Weight: 472.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK329 is a highly potent and moderately selective TNNI3K inhibitor.
Overview

GSK329 is a small molecule compound primarily studied for its role as an inhibitor of glycogen synthase kinase-3, a crucial enzyme involved in various cellular processes, including glucose metabolism and insulin signaling. Glycogen synthase kinase-3 is a serine/threonine kinase that plays a significant role in the regulation of glycogen synthesis, cell proliferation, and apoptosis. GSK329 has garnered attention for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and obesity.

Source

GSK329 was developed as part of research efforts to explore inhibitors of glycogen synthase kinase-3. Its development is linked to the broader scientific inquiry into the modulation of glucose metabolism and insulin sensitivity. The compound has been referenced in various studies exploring its biochemical impact and therapeutic potential, particularly in preclinical models.

Classification

GSK329 falls under the category of small molecule inhibitors and is classified as a glycogen synthase kinase-3 inhibitor. It is designed to selectively inhibit the activity of glycogen synthase kinase-3, thereby influencing metabolic pathways associated with glucose homeostasis.

Synthesis Analysis

Methods

The synthesis of GSK329 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that serve as the foundation for building the GSK329 structure.
  2. Reactions: Key chemical reactions utilized may include:
    • Condensation reactions to form the core structure.
    • Functional group modifications to introduce necessary substituents.
    • Purification techniques, such as chromatography, to isolate the final product.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of GSK329. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

GSK329's molecular structure features a complex arrangement that includes multiple functional groups conducive to its activity as an inhibitor. The precise three-dimensional conformation is critical for its interaction with glycogen synthase kinase-3.

Data

  • Molecular Formula: The molecular formula provides insight into the composition of GSK329, detailing the number of each type of atom present.
  • Molecular Weight: The molecular weight is essential for understanding the pharmacokinetics and dynamics of the compound.
Chemical Reactions Analysis

Reactions

GSK329 undergoes various chemical reactions that facilitate its interaction with biological targets:

  1. Binding Reactions: GSK329 binds to glycogen synthase kinase-3 through non-covalent interactions, inhibiting its activity.
  2. Metabolic Transformations: Once administered, GSK329 may be subject to metabolic processes that alter its efficacy or bioavailability.

Technical Details

The kinetics of GSK329's binding to glycogen synthase kinase-3 can be characterized using biochemical assays that measure inhibition constants and binding affinities.

Mechanism of Action

Process

GSK329 exerts its effects primarily by inhibiting glycogen synthase kinase-3 activity. This inhibition leads to:

  1. Increased Glycogen Synthesis: By blocking glycogen synthase kinase-3, GSK329 promotes the activation of glycogen synthase, enhancing glycogen storage in liver and muscle tissues.
  2. Improved Insulin Sensitivity: The inhibition of this kinase also results in enhanced insulin signaling pathways, contributing to better glucose homeostasis.

Data

Studies have demonstrated that treatment with GSK329 results in significant improvements in glucose tolerance in animal models, suggesting its potential utility in managing metabolic diseases.

Physical and Chemical Properties Analysis

Physical Properties

GSK329 exhibits characteristics typical of small organic molecules, including:

  • Solubility: Solubility profiles are crucial for determining formulation strategies for drug delivery.
  • Stability: Thermal and chemical stability assessments help predict shelf-life and storage conditions.

Chemical Properties

Key chemical properties include:

  • pKa Values: These values indicate the acidity or basicity of functional groups within GSK329, influencing its behavior in biological systems.
  • Log P: The partition coefficient provides insight into the lipophilicity of GSK329, affecting absorption and distribution.
Applications

Scientific Uses

GSK329 has potential applications in various fields:

  1. Metabolic Research: Investigating the role of glycogen synthase kinase-3 in metabolic diseases.
  2. Pharmacology: Developing therapeutic strategies for conditions such as type 2 diabetes and obesity through modulation of glucose metabolism.
  3. Clinical Trials: Evaluating safety and efficacy in human subjects as part of drug development programs aimed at improving insulin sensitivity.
Molecular Characterization of GSK3 Signaling Pathways

Structural Biology of GSK3 Isoforms (α/β)

Glycogen Synthase Kinase-3 (GSK3) exists as two paralogous isoforms, GSK3α and GSK3β, encoded by distinct genes (GSK3A and GSK3B, respectively). Despite sharing 98% sequence identity within their kinase domains, they exhibit significant functional divergence due to structural variations [1] [3]. GSK3α (51 kDa) possesses an N-terminal glycine-rich extension absent in GSK3β (47 kDa). Furthermore, the C-terminal regions of the isoforms share only 36% identity, contributing to differential protein-protein interactions and regulatory mechanisms [3] [5]. A notable splice variant of GSK3β, GSK3β2, contains a 13-amino acid insert within the kinase domain. This insertion alters substrate specificity (e.g., reduced phosphorylation of tau) and promotes localization predominantly to neuronal cell bodies, unlike the broader distribution of GSK3β1 [3] [5].

The crystal structures of GSK3 isoforms reveal a conserved kinase fold. A critical feature is the "primed substrate" binding pocket, formed by residues Arg96, Arg180, and Lys205 in GSK3β, which interacts with phosphorylated residues in substrates. The N-terminal lobe contains the phosphorylation sites Ser21 (GSK3α) and Ser9 (GSK3β), which, when phosphorylated, fold into this pocket, acting as autoinhibitory pseudosubstrates [1] [4]. Tyr216 (GSK3β) or Tyr279 (GSK3α), located within the activation loop, is constitutively phosphorylated in resting cells. This phosphorylation enhances kinase activity, potentially by stabilizing the activation loop conformation [3] [5]. Genetic studies highlight non-redundant functions: GSK3β knockout is embryonically lethal (E16) due to hepatocyte apoptosis linked to impaired NF-κB activation, while GSK3α knockout mice are viable but display enhanced insulin sensitivity and reduced adiposity [3].

Table 1: Structural and Functional Characteristics of GSK3 Isoforms

FeatureGSK3αGSK3βGSK3β2 (Splice Variant)
Molecular Weight51 kDa47 kDa (GSK3β1)~49 kDa
Unique DomainGlycine-rich N-terminal extension-13-aa insert in kinase domain
Inhibitory Phospho SiteSer21Ser9Ser9
Activatory Phospho SiteTyr279Tyr216Tyr216
Embryonic Lethality (KO)Viable, metabolic phenotypeLethal (E16, liver apoptosis)Not determined
Predominant Metabolic RoleGlucose homeostasis, insulin sensitivityEmbryonic development, NF-κB regulationNeuronal-specific functions

Kinase Activation/Inactivation Mechanisms

GSK3 is constitutively active in unstimulated cells, distinguishing it from most kinases requiring activation stimuli. Its activity is primarily regulated through inhibitory mechanisms, predominantly phosphorylation [1] [5] [9].

  • Inhibitory Serine Phosphorylation: Phosphorylation of Ser9 (GSK3β) or Ser21 (GSK3α) is the major inactivation mechanism. This modification induces an intramolecular interaction where the phosphorylated N-terminal tail occupies the primed substrate binding pocket, sterically hindering access for primed substrates [1] [4]. Multiple kinases mediate this inhibition downstream of key signaling pathways:
  • PI3K/Akt Pathway: Akt/PKB is the primary kinase responsible for Ser9/Ser21 phosphorylation upon growth factor (e.g., Insulin, EGF, PDGF) or insulin receptor stimulation [1] [9] [10].
  • Ras/MAPK Pathway: p90 ribosomal S6 kinase (p90RSK), activated by ERK, also phosphorylates Ser9/Ser21 [1] [9].
  • cAMP/PKA Pathway: Protein Kinase A (PKA) can directly phosphorylate these sites, linking GPCR signaling to GSK3 inhibition [1] [5].
  • Activatory Tyrosine Phosphorylation: Phosphorylation of Tyr216 (GSK3β) or Tyr279 (GSK3α) within the activation loop increases kinase activity. While often described as constitutive, this phosphorylation can be enhanced by apoptotic stimuli or kinases like proline-rich tyrosine kinase 2 (PYK2) or Fyn [3] [5]. The precise biochemical role involves subtle conformational changes potentially optimizing catalytic efficiency. Dephosphorylation of Tyr216/279 by protein phosphatases (e.g., PP1, PP2A) contributes to inactivation [3].
  • Other Regulatory Mechanisms: Subcellular localization (e.g., nuclear translocation under stress), protein complex formation (e.g., with Axin in the β-catenin destruction complex), and proteasomal degradation (linked to S9 phosphorylation in some contexts) provide additional layers of control [1] [3] [5].

Table 2: Key Regulatory Phosphorylation Sites in GSK3

Phosphorylation SiteIsoform SpecificityEffect on ActivityRegulating Kinases/PhosphatasesUpstream Signaling Pathways
Ser9 / Ser21β / αInhibitionAkt, p90RSK, PKA, PKC, p70S6KPI3K/Akt, Ras/MAPK/ERK, cAMP/PKA
Tyr216 / Tyr279β / αActivationPYK2, Fyn (putative); Autophosphorylation?Apoptotic stimuli, Integrin signaling
Ser389/Thr390βUnknownp38 MAPKStress signaling
Thr43βConformational ChangeERKRas/MAPK/ERK

Substrate Priming and Phosphorylation Dynamics

A defining characteristic of GSK3 is its strong preference for primed substrates. Approximately 75% of its known substrates require prior phosphorylation (priming) by another kinase at a residue located 4-6 amino acids C-terminal to the GSK3 target site, creating the consensus motif S/T-X-X-X-pS/pT (where S/T is the target, pS/pT is the primed phosphate, and X is any amino acid) [1] [5] [6]. The molecular basis lies in the phosphate-binding pocket (Arg96, Arg180, Lys205 in GSK3β). This pocket specifically recognizes the phosphate group on the primed residue, positioning the substrate correctly within the catalytic cleft for efficient phosphorylation of the target serine/threonine [1] [4] [5]. This mechanism explains why inhibitory N-terminal phosphorylation (pSer9/pSer21) acts as a pseudosubstrate – it occupies this same phosphate-binding pocket [1] [4].

  • Sequential Phosphorylation: Many primed substrates contain multiple GSK3 consensus sites arranged in clusters (e.g., glycogen synthase, β-catenin). GSK3 phosphorylates these sites sequentially in a C-terminal to N-terminal direction. Phosphorylation of the most C-terminal site creates the priming phosphate for the next site N-terminal to it. For example, in β-catenin, Casein Kinase 1α (CK1α) first phosphorylates Ser45. This primes GSK3β to phosphorylate Thr41. Phosphorylation of Thr41 then primes Ser37 phosphorylation, which in turn primes Ser33 phosphorylation [1] [5] [8].
  • Role of Priming Kinases: Priming kinases are thus crucial determinants of GSK3 substrate specificity. Major priming kinases include:
  • Casein Kinase 1 (CK1): Primes β-catenin (Ser45), APC, and Period (PER) proteins [8].
  • Casein Kinase 2 (CK2): Primes glycogen synthase (site 5) [1].
  • Cyclin-Dependent Kinases (CDKs): Prime substrates like cyclin D1 (Thr286) and cyclin E [3].
  • MAPK/ERK: Primes residues in transcription factors like c-Jun [5].
  • PKA: Primes the clock protein Period (PER) and CRMP2 [6].
  • Unprimed Substrates: A minority of GSK3 substrates (~25%) lack a canonical priming phosphate. These often possess an acidic residue (e.g., Asp, Glu) near the target site that might mimic the phosphate interaction. Phosphorylation kinetics for unprimed substrates are typically orders of magnitude slower than for primed substrates. Crucially, phosphorylation of unprimed substrates is not inhibited by Ser9/Ser21 phosphorylation, as they do not rely on the phosphate-binding pocket [1] [6]. Examples include Myocyte Enhancer Factor 2D (MEF2D) and Snail [6].
  • Functional Consequences: Priming imposes a critical regulatory layer. It prevents promiscuous phosphorylation, restricts GSK3 activity to contexts where upstream priming kinases are active, allows signal amplification (one priming event enables multiple GSK3 phosphorylations), and enables cross-talk between signaling pathways [1] [5] [6].

Table 3: Examples of GSK3 Substrates Highlighting Priming Mechanisms

SubstrateGSK3 Target Site(s)Priming KinasePriming Site(s)Functional Consequence of GSK3 Phosphorylation
β-CateninSer33, Ser37, Thr41CK1αSer45Ubiquitination & Proteasomal Degradation
Glycogen SynthaseSer640, Ser644, Ser648, Ser652CK2 (Site 5)Ser656 (CK2 site)Enzyme Inactivation
TauMultiple sitesMultiple (e.g., PKA, MARK)VariousMicrotubule destabilization, NFT formation
CRMP2Thr509, Thr514, Ser518CDK5Ser522Inhibits Axon Growth, Promotes Growth Cone Collapse
Cyclin D1Thr286CDK2/4?Unknown?Nuclear Export & Degradation
c-MycThr58ERKSer62Ubiquitination & Proteasomal Degradation
SnailMultipleNone (Unprimed)-Proteasomal Degradation, Regulates EMT

Cross-Talk with PI3K/AKT/mTORC1 Axis

The PI3K/AKT/mTORC1 signaling pathway is a primary upstream regulator and functional interactor of GSK3, forming a critical nexus for controlling cell growth, survival, metabolism, and proliferation [9] [10].

  • AKT-Mediated Inhibition of GSK3: Activation of Receptor Tyrosine Kinases (RTKs) or GPCRs triggers PI3K activation, generating PIP3 at the plasma membrane. PIP3 recruits Akt/PKB via its PH domain, allowing its phosphorylation and activation by PDK1 (Thr308) and mTORC2 (Ser473). Activated Akt directly phosphorylates GSK3α on Ser21 and GSK3β on Ser9, leading to their inhibition [1] [9] [10]. This is arguably the most significant mechanism for rapid GSK3 inactivation downstream of growth factors and insulin. Inhibition of GSK3 mediates key cellular responses:
  • Metabolism: De-phosphorylation and activation of glycogen synthase (glycogen synthesis), de-phosphorylation and activation of eIF2B (protein synthesis) [1] [9].
  • Cell Cycle: Stabilization of cyclin D1 (promotes G1/S progression), inhibition of p27^Kip1^ nuclear export [3] [10].
  • Survival: Reduced phosphorylation of pro-apoptotic factors (e.g., BAD stabilization can be context-dependent), modulation of transcription factors (e.g., CREB, NFAT) [3] [9].
  • GSK3 Feedback on PI3K/AKT/mTOR:
  • Negative Regulation of AKT: GSK3β can phosphorylate and activate the PH domain leucine-rich repeat protein phosphatase (PHLPP), which dephosphorylates and inactivates Akt at Ser473, thereby terminating Akt signaling [10].
  • Positive Regulation of mTORC1: GSK3 can phosphorylate and inhibit the Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of Rheb and mTORC1. Inhibition of GSK3 (e.g., by Akt) thus relieves TSC2 inhibition, contributing to mTORC1 activation [10].
  • Regulation of IRS1: GSK3 phosphorylates Insulin Receptor Substrate 1 (IRS1), targeting it for degradation and contributing to insulin resistance [1] [10].
  • Regulation of mTORC1 Activity: GSK3 can phosphorylate PRAS40 (Proline-Rich Akt Substrate 40 kDa), an inhibitory component of mTORC1. Phosphorylation by GSK3 may influence PRAS40 binding to mTORC1, although the exact functional outcome is complex and context-dependent [10].
  • Therapeutic Implications in Cancer: Hyperactivation of the PI3K/AKT/mTOR pathway (via RTK overexpression, PI3K mutations, PTEN loss, or AKT amplification) is a hallmark of many cancers. This hyperactivation invariably leads to constitutive inhibition of GSK3 via Ser9/Ser21 phosphorylation. This inhibition contributes to oncogenesis by stabilizing oncoproteins like β-catenin, cyclin D1, and c-Myc, promoting proliferation and survival [3] [10]. Consequently, GSK3 can paradoxically act as a tumor suppressor in certain contexts downstream of PI3K/AKT. Targeting this axis, including GSK3 reactivation (or its consequences), is an active area of cancer drug development, although the dual roles of GSK3 (pro- and anti-survival) necessitate careful targeting strategies [3] [10].

Interaction with Wnt/β-Catenin Signaling

The canonical Wnt/β-catenin pathway represents the most extensively studied signaling cascade involving GSK3, where GSK3 functions as a critical negative regulator within a multi-protein destruction complex [8] [9].

  • The β-Catenin Destruction Complex: In the absence of Wnt ligands, cytosolic β-catenin levels are kept low by the action of the destruction complex. This complex minimally consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), the kinases Casein Kinase 1α (CK1α) and GSK3β, and the E3 ubiquitin ligase component β-TrCP [8] [9]. Axin acts as the central organizer, binding directly to β-catenin, APC, GSK3β, and CK1α. CK1α first phosphorylates β-catenin at Ser45. This phosphorylation event primes β-catenin for subsequent phosphorylation by GSK3β at Thr41, Ser37, and Ser33 (in a sequential, C-to-N terminal direction as described in section 1.3). Phosphorylation of Ser33 and Ser37 creates a recognition site for β-TrCP, leading to β-catenin polyubiquitination and proteasomal degradation [8] [9].
  • Wnt-Mediated Inhibition of GSK3 Activity: Binding of Wnt ligands (e.g., Wnt3a) to Frizzled (Fz) receptors and LRP5/6 co-receptors triggers the recruitment of Dishevelled (Dvl) to the plasma membrane. Activated Dvl recruits the entire Axin-bound destruction complex (including GSK3 and CK1α) to the phosphorylated cytoplasmic tail of LRP5/6 [4] [8]. This recruitment is pivotal for signal transduction:
  • Sequestration: The destruction complex is physically removed from the cytosol, preventing β-catenin phosphorylation.
  • Inhibition via LRP5/6 Phosphorylation: Phosphorylated PPPSPxS motifs on the LRP5/6 cytoplasmic tail directly bind to the catalytic cleft of GSK3. Structural studies show that these phosphorylated motifs act as competitive pseudosubstrates, inhibiting GSK3 activity towards β-catenin within the recruited complex [4]. This inhibition is specific to the destruction complex-associated GSK3; GSK3 activity towards other substrates may remain unaffected.
  • Axin Degradation: Wnt signaling also promotes the degradation of Axin, further dismantling the destruction complex [8].
  • β-Catenin Stabilization and Transcriptional Activation: With the destruction complex inhibited and sequestered/degraded, β-catenin escapes phosphorylation and degradation. Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it binds to T-cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors, displacing corepressors (e.g., Groucho) and recruiting coactivators (e.g., CBP, BCL9, Pygopus) to activate transcription of Wnt target genes (e.g., c-Myc, Cyclin D1, Axin2) [8] [9].
  • Non-Canonical Inhibition by GSK3 Binding Proteins: Proteins like FRAT1 (Frequently Rearranged in Advanced T-cell Lymphomas) or GBP (GSK3 Binding Protein) compete with Axin for binding to GSK3. By displacing GSK3 from the Axin scaffold, FRAT1/GBP disrupts the integrity and activity of the destruction complex towards β-catenin, effectively mimicking Wnt signaling [2] [9].
  • Pathological Implications: Dysregulation of the Wnt/β-catenin pathway, often involving loss-of-function mutations in APC or Axin, or gain-of-function mutations in β-catenin itself, is a major driver of colorectal cancer and other malignancies. In these contexts, GSK3β's tumor-suppressive function (mediating β-catenin degradation) is lost. However, GSK3β also phosphorylates other substrates that can promote cancer progression (e.g., Snail stabilization driving EMT). Therefore, GSK3's role in cancer is highly context-dependent and tissue-specific [3] [8].

Table 4: GSK3 within the Wnt/β-Catenin Destruction Complex

ComponentRole in Destruction ComplexInteraction with GSK3Effect of Wnt Signaling
AxinCentral scaffold protein; binds β-cat, APC, CK1α, GSK3Direct binding via GSK3's kinase domain; brings GSK3 close to β-catRecruited to membrane; degraded
APCScaffold; facilitates β-cat binding & processivity of GSK3 phosphorylationIndirect (via Axin); may bind phosphorylated β-catRecruited to membrane; role less defined than Axin
CK1αPriming kinase for β-catenin (phosphorylates Ser45)Indirect (via Axin)Recruited to membrane
GSK3β (primarily)Phosphorylates β-cat at Thr41, Ser37, Ser33 (after priming by CK1α)Bound to Axin; phosphorylates β-cat in complexRecruited to membrane; activity towards β-cat inhibited by pLRP6 tails
β-TrCPE3 ubiquitin ligase adaptor; recognizes pSer33/pSer37-Unable to bind β-cat due to lack of phosphorylation
β-CateninSubstrate; phosphorylated by CK1α and then GSK3βPhosphorylated by GSK3β when complex is activeEscapes phosphorylation & degradation; translocates to nucleus
DvlNot part of resting complex; recruited upon Wnt activationRecruits Axin/GSK3 complex to membrane via Fz/LRP6Recruits destruction complex to membrane
pLRP5/6 (PPPSPxS motifs)Wnt-activated co-receptor tailBinds GSK3 catalytic cleft as pseudosubstrateDirectly inhibits GSK3 activity towards β-cat in complex

Properties

CAS Number

1268490-12-5

Product Name

GSK329

IUPAC Name

N-[3,5-Dichloro-4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-N-[3-(trifluoromethyl)phenyl]-urea

Molecular Formula

C19H14Cl2F3N5O2

Molecular Weight

472.24

InChI

InChI=1S/C19H14Cl2F3N5O2/c1-26-15-8-16(28-9-27-15)31-17-13(20)6-12(7-14(17)21)29(18(25)30)11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H2,25,30)(H,26,27,28)

InChI Key

XGLACLHGLLARQG-UHFFFAOYSA-N

SMILES

O=C(N)N(C1=CC(Cl)=C(OC2=NC=NC(NC)=C2)C(Cl)=C1)C3=CC=CC(C(F)(F)F)=C3

Solubility

Soluble in DMSO

Synonyms

GSK329; GSK-329; GSK 329;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.